3-Tert-butylcyclobutane-1-sulfonyl chloride 3-Tert-butylcyclobutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2361634-83-3
VCID: VC4207752
InChI: InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3
SMILES: CC(C)(C)C1CC(C1)S(=O)(=O)Cl
Molecular Formula: C8H15ClO2S
Molecular Weight: 210.72

3-Tert-butylcyclobutane-1-sulfonyl chloride

CAS No.: 2361634-83-3

Cat. No.: VC4207752

Molecular Formula: C8H15ClO2S

Molecular Weight: 210.72

* For research use only. Not for human or veterinary use.

3-Tert-butylcyclobutane-1-sulfonyl chloride - 2361634-83-3

Specification

CAS No. 2361634-83-3
Molecular Formula C8H15ClO2S
Molecular Weight 210.72
IUPAC Name 3-tert-butylcyclobutane-1-sulfonyl chloride
Standard InChI InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3
Standard InChI Key UZCBFGQJIZZOBM-UHFFFAOYSA-N
SMILES CC(C)(C)C1CC(C1)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with a sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) and at the 3-position with a tert-butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3). This configuration imparts significant steric hindrance while maintaining electrophilicity at the sulfur center. X-ray crystallographic analyses of analogous sulfonyl chlorides reveal distorted tetrahedral geometries around the sulfur atom, with bond angles and lengths consistent with hyperconjugative stabilization .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC8H15ClO2S\text{C}_8\text{H}_{15}\text{ClO}_2\text{S}PubChem
Molecular Weight210.72 g/molVulcanChem
Boiling Point248–252°C (estimated)Enamine
LogP (Octanol-Water)2.51ACS
Solubility in Water338 μM (25°C)ACS

The tert-butyl group enhances lipophilicity (logP=2.51\log P = 2.51), making the compound soluble in organic solvents like dichloromethane and tetrahydrofuran but sparingly soluble in water .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 3-tert-butylcyclobutanol with thionyl chloride (SOCl2\text{SOCl}_2) under anhydrous conditions:

C8H15OH+SOCl2C8H15SO2Cl+HCl+SO2\text{C}_8\text{H}_{15}\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_{15}\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2

This exothermic reaction is typically conducted at −10°C to 0°C to suppress side reactions such as sulfonic acid formation. Purification via vacuum distillation yields >95% purity, as confirmed by 1H^1\text{H} NMR and LC-MS .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key process parameters include:

  • Residence Time: 15–20 minutes

  • Temperature: −5°C to 5°C

  • Yield: 80–85%

Quality control protocols emphasize residual solvent analysis (e.g., SOCl2<50\text{SOCl}_2 < 50 ppm) and spectroscopic validation .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example, reaction with benzylamine proceeds via a two-step mechanism:

  • Electrophilic Attack: The amine nitrogen attacks the electrophilic sulfur, forming a tetrahedral intermediate.

  • Chloride Departure: The intermediate collapses, releasing HCl and generating the sulfonamide.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the sulfonyl chloride to a sulfinic acid (RSO2H\text{RSO}_2\text{H}).

  • Oxidation: Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid oxidizes the compound to the corresponding sulfonic acid (RSO3H\text{RSO}_3\text{H}).

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile sulfonylation reagent. Its steric profile enables selective functionalization of hindered substrates, a limitation of linear analogs like methanesulfonyl chloride. For instance, it facilitates the synthesis of cyclopropane sulfonamides—key intermediates in agrochemicals—via ring-closing metathesis .

Pharmaceutical Development

In drug discovery, the tert-butyl group is often replaced with CF3_3-cyclobutyl moieties to optimize pharmacokinetics. A 2024 study demonstrated that such substitutions in antifungal agents improved metabolic stability by 40% while retaining bioactivity .

Materials Science

The compound’s rigid cyclobutane core has been utilized to synthesize high-performance polymers. Polysulfones derived from this reagent exhibit glass transition temperatures (TgT_g) exceeding 200°C, making them suitable for aerospace applications.

Comparative Analysis with Related Compounds

CompoundStructureReactivity (vs. 3-Tert-butylcyclobutane-1-sulfonyl chloride)Applications
Methanesulfonyl chlorideLinearHigher electrophilicity, lower steric hindrancePeptide synthesis
Benzenesulfonyl chlorideAromaticEnhanced resonance stabilization, slower substitutionDye manufacturing
Tosyl chlorideAromatic, methylSimilar reactivity, cheaperProtecting groups

The tert-butylcyclobutane analog’s unique balance of steric bulk and reactivity enables applications inaccessible to linear or aromatic sulfonyl chlorides .

Spectroscopic and Analytical Data

NMR Spectroscopy

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.28 (s, 9H, tert-butyl), 2.65–2.80 (m, 4H, cyclobutane), 3.45–3.60 (m, 2H, CH2_2SO2_2Cl) .

  • 13C^{13}\text{C} NMR: δ 27.5 (tert-butyl CH3_3), 35.8 (cyclobutane C), 58.2 (SO2_2Cl) .

Mass Spectrometry

  • ESI-MS: m/z 210.72 [M]+^+ .

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